3-Ethoxybutan-1-aminehydrochloride 3-Ethoxybutan-1-aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18199874
InChI: InChI=1S/C6H15NO.ClH/c1-3-8-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H
SMILES:
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65 g/mol

3-Ethoxybutan-1-aminehydrochloride

CAS No.:

Cat. No.: VC18199874

Molecular Formula: C6H16ClNO

Molecular Weight: 153.65 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxybutan-1-aminehydrochloride -

Specification

Molecular Formula C6H16ClNO
Molecular Weight 153.65 g/mol
IUPAC Name 3-ethoxybutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H15NO.ClH/c1-3-8-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H
Standard InChI Key LHPUXEBAESKZNY-UHFFFAOYSA-N
Canonical SMILES CCOC(C)CCN.Cl

Introduction

Structural and Physicochemical Properties

3-Ethoxybutan-1-amine hydrochloride belongs to the class of alkylamine hydrochlorides, where the amine group (–NH₂) is protonated to form a water-soluble salt. The ethoxy group (–OCH₂CH₃) at the third carbon introduces steric and electronic effects that influence reactivity. Key properties include:

  • Molecular Formula: C₆H₁₆ClNO

  • IUPAC Name: 3-ethoxybutan-1-amine; hydrochloride

  • SMILES Representation: CCOC(C)CCN.Cl

  • Solubility: High solubility in polar solvents like water and ethanol due to ionic character .

The compound’s structure has been validated through 2D and 3D conformational analyses, confirming the spatial arrangement of the ethoxy and amine groups . Comparative data with structurally analogous compounds, such as isopentylamine hydrochloride (C₅H₁₂ClN), highlight differences in branching and functional group placement (Table 1).

Table 1: Comparative Physicochemical Properties of Selected Amine Hydrochlorides

Property3-Ethoxybutan-1-amine HClIsopentylamine HCl
Molecular FormulaC₆H₁₆ClNOC₅H₁₂ClN
Molecular Weight (g/mol)153.65121.61
Key Functional GroupsEthoxy, Primary AmineBranched Alkyl, Amine
SolubilityHigh in H₂OHigh in H₂O

Synthesis and Industrial Production

The synthesis of 3-ethoxybutan-1-amine hydrochloride typically involves the acid-base reaction between 3-ethoxybutan-1-amine and hydrochloric acid. This method parallels the production of isopentylamine hydrochloride, where the free amine is treated with HCl in a polar solvent.

Laboratory-Scale Synthesis

  • Reaction Setup: 3-Ethoxybutan-1-amine is dissolved in ethanol or water under controlled stirring.

  • Acid Addition: Hydrochloric acid (HCl) is added dropwise to maintain a stoichiometric ratio (1:1).

  • Precipitation: The hydrochloride salt precipitates as a crystalline solid, which is filtered and washed with cold solvent .

  • Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

Industrial-Scale Considerations

Industrial processes optimize yield and purity through:

  • Temperature Control: Maintaining 25–30°C to prevent decomposition.

  • Continuous Stirring: Ensures homogeneous mixing and efficient salt formation.

  • Quality Assurance: Spectroscopic (IR, NMR) and chromatographic (HPLC) methods verify purity .

Chemical Reactivity and Functional Transformations

The primary amine group in 3-ethoxybutan-1-amine hydrochloride enables diverse reactions, while the ethoxy group modulates electronic effects.

Nucleophilic Substitution

  • Alkylation: Reaction with alkyl halides to form secondary amines.

  • Acylation: Formation of amides using acyl chlorides or anhydrides.

Oxidation and Reduction

  • Oxidation: Strong oxidants (e.g., KMnO₄) may convert the amine to nitro or nitroso compounds, though the ethoxy group could stabilize intermediates.

  • Reduction: While the hydrochloride itself is already reduced, catalytic hydrogenation of derived nitriles or imines could yield branched amines.

Applications in Pharmaceutical and Material Science

Though direct applications of 3-ethoxybutan-1-amine hydrochloride are sparsely documented, its structural analogs suggest potential uses:

Pharmaceutical Intermediates

  • Antiviral Agents: Ethoxy-containing amines are precursors in protease inhibitor synthesis.

  • Local Anesthetics: Structural similarity to lidocaine derivatives implies potential in nerve-blocking formulations.

Agrochemical Development

  • Herbicide Synthons: The ethoxy group may enhance lipid solubility, improving herbicidal activity in plant membranes.

Table 2: Hypothesized Applications Based on Structural Analogs

ApplicationMechanism of ActionExample Compound
Enzyme InhibitionBinding to catalytic sites via NH₃⁺Isopentylamine derivatives
Polymer ModificationCrosslinking agent in hydrogelsAcrylamide copolymers

Future Research Directions

  • Toxicological Studies: Evaluate acute and chronic toxicity in model organisms.

  • Synthetic Methodology: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.

  • Drug Delivery Systems: Explore its use in pH-responsive nanoparticles due to the amine’s protonation-deprotonation behavior.

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